

Application Note: 5-Hydroxyundecanoic Acid as a Chiral Building Block

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Compound of Interest

Compound Name: 5-hydroxyundecanoic Acid

Cat. No.: B8223278

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Executive Summary & Strategic Value

5-Hydroxyundecanoic acid (5-HUA) represents a pivotal chiral synthon in the synthesis of bioactive natural products, pheromones, and biodegradable polymers. While often encountered in its cyclized form,

-undecalactone (a commercially significant flavor compound), the open-chain hydroxy acid offers distinct utility in asymmetric synthesis.

The Core Challenge: The free acid is thermodynamically unstable, undergoing spontaneous cyclodehydration to form the

-lactone under acidic or neutral conditions. Therefore, successful utilization requires mastering the equilibrium between the latent lactone form and the reactive open-chain hydroxy acid.

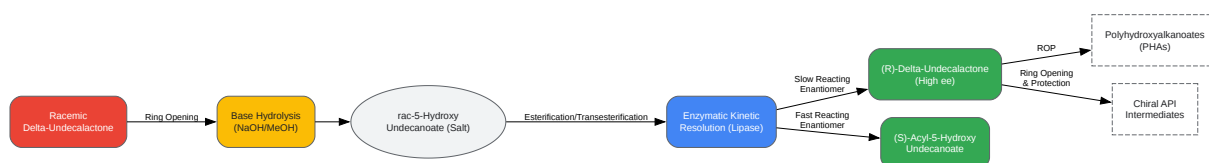
This guide provides a validated workflow for accessing enantiopure 5-HUA and trapping it for downstream applications, specifically focusing on Lipase-Catalyzed Kinetic Resolution (LCKR) and Ring-Opening Derivatization.

Chemical Identity & Properties

Property	Data
IUPAC Name	5-Hydroxyundecanoic acid
CAS Number	62472-85-9 (Racemic acid) / 710-04-3 (-Undecalactone)
Molecular Formula	
Molecular Weight	202.29 g/mol
Chiral Center	C-5
Stability	Spontaneous lactonization at pH < 7.0

Workflow Visualization: Access & Utilization

The following diagram illustrates the strategic workflow from racemic material to enantiopure building blocks.



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Figure 1: Strategic workflow for the resolution and application of chiral **5-hydroxyundecanoic acid** derivatives.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate (R)-

-undecalactone with >98% ee from racemic material. Mechanism: Lipases preferentially acylate the (S)-enantiomer of the open-chain hydroxy ester (or hydrolyze the (S)-lactone), leaving the (R)-enantiomer untouched.

Materials

- Substrate: Racemic

-undecalactone (Commercial grade).
- Enzyme: *Candida antarctica* Lipase B (CAL-B), immobilized (e.g., Novozym 435).
- Acyl Donor: Vinyl acetate (irreversible donor).
- Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous).

Step-by-Step Methodology

- Ring Opening (Pre-equilibrium):
 - Dissolve racemic

-undecalactone (10 mmol, 1.84 g) in MeOH (20 mL).
 - Add NaOH (1.1 eq) and stir at room temperature for 2 hours to form sodium 5-hydroxyundecanoate.
 - Note: Do not acidify. Acidification reforms the lactone.
 - Evaporate MeOH and re-dissolve the salt in minimal water, then carefully extract into MTBE by adding dilute HCl immediately followed by excess vinyl acetate to trap the open chain form, although direct resolution of the lactone is often preferred for simplicity.
 - Alternative (Direct Lactone Resolution): Use the lactone directly with a nucleophile (alcohol) for ring-opening alcoholysis.

Refined Direct Protocol (Preferred for Stability):

1. Dissolve racemic

- undecalactone (1.84 g) in Toluene (20 mL).
- 2. Add Novozym 435 (200 mg, >10,000 PLU/g).
- 3. Add Benzyl alcohol (0.6 eq) as the nucleophile.
- 4. Incubate at 45°C with orbital shaking (200 rpm).
- Monitoring:
 - Monitor reaction via GC-FID using a chiral column (e.g., Cyclodex-B).
 - Stop Point: The reaction stops when the (S)-lactone is converted to benzyl (S)-5-hydroxyundecanoate. The (R)-lactone remains unreacted.
 - Target conversion: ~50-55% to ensure high ee of the remaining substrate.
- Work-up & Purification:
 - Filter off the enzyme beads (can be recycled).
 - Concentrate the filtrate.
 - Separation: Perform Flash Column Chromatography (Silica Gel).
 - Eluent A (Hexane/EtOAc 9:1): Elutes (R)-undecalactone.
 - Eluent B (Hexane/EtOAc 1:1): Elutes benzyl (S)-5-hydroxyundecanoate.
- Validation:
 - Analyze the isolated (R)-lactone.[\[1\]](#)
 - Criteria: ee > 98%, Yield > 40% (theoretical max 50%).

Protocol B: Utilization as a Linear Building Block

Objective: Convert the chiral lactone into a protected linear 5-hydroxy acid derivative for total synthesis (preventing re-cyclization).

Rationale

To use 5-HUA in fragment coupling (e.g., for pheromones or macrolides), the C5-hydroxyl must be protected before the C1-carboxyl is activated.

Step-by-Step Methodology

- Saponification:
 - Take (R)-undecalactone (1.0 g, 5.4 mmol) in THF:H₂O (4:1, 20 mL).
 - Add LiOH (2.0 eq). Stir at 0°C RT for 4 hours.
 - Checkpoint: TLC should show disappearance of the lactone spot.
- O-Protection (The Critical Step):
 - Evaporate THF. The residue is Lithium (R)-5-hydroxyundecanoate.
 - Dissolve in dry DMF (15 mL).
 - Add Imidazole (3.0 eq) and TBDMS-Cl (tert-butyldimethylsilyl chloride) (2.5 eq).
 - Stir for 12 hours. This silylates both the C5-OH and the C1-COO-.
- Selective Deprotection:
 - Add (mild base) in MeOH/Water to selectively hydrolyze the silyl ester at C1, leaving the silyl ether at C5 intact.
 - Result:(R)-5-((tert-butyldimethylsilyl)oxy)undecanoic acid.

- Isolation:
 - Acidify carefully to pH 4 with citric acid (avoid strong mineral acids to prevent silyl cleavage).
 - Extract with Ethyl Acetate.[1]
 - Yield: ~90% viscous oil. Stable for storage.

Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
Low ee in Resolution	Reaction ran too long (Conversion > 55%).	Stop reaction earlier (at 45-50% conversion). Calculate E-value.
Spontaneous Cyclization	Acidic work-up of the hydroxy acid.	Maintain pH > 8 during handling of the open chain, or protect OH immediately.
Enzyme Inactivity	Water content in solvent.	Use molecular sieves to dry Toluene/MTBE. Lipases need trace water, but too much promotes hydrolysis over transesterification.

References

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Sources

- [1. Ene-reductase transformation of massoia lactone to \$\delta\$ -decalactone in a continuous-flow reactor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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